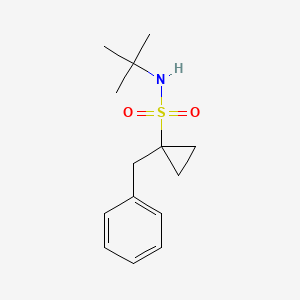

1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide

Description

1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide is an organic compound with the molecular formula C14H21NO2S It is characterized by a cyclopropane ring attached to a sulfonamide group, which is further substituted with a benzyl group and a tert-butyl group

Properties

IUPAC Name |

1-benzyl-N-tert-butylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-13(2,3)15-18(16,17)14(9-10-14)11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKBDPXLOWCJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619515 | |

| Record name | 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669008-33-7 | |

| Record name | 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic N-tert-butylation of Benzenesulfonamide Derivatives

A recent industrially viable method for synthesizing N-tert-butyl sulfonamides involves catalytic N-alkylation of benzenesulfonamide with tert-butyl-containing reagents under Lewis acid catalysis. This method is adaptable to cyclopropane sulfonamide analogs.

- Catalysts: Hafnium tetrachloride (HfCl4) or zirconium tetrachloride (ZrCl4) are effective catalysts for this reaction, with HfCl4 preferred for higher activity and yield.

- Reagents: tert-Butyl alcohol, tert-butyl acrylate, or tert-butyl propionate serve as tert-butyl sources.

- Solvents: Polar aprotic solvents such as N-methylpyrrolidone (NMP), toluene, xylene, dimethyl sulfoxide (DMSO), or diphenyl ether are used, with NMP preferred.

- Conditions: Heating under reflux at approximately 150 °C with stirring until the starting sulfonamide is consumed.

- Reaction Monitoring: High-performance liquid chromatography (HPLC) with methanol-water (70:30) mobile phase and detection at 254 nm is used to determine reaction completion.

| Component | Amount (mmol) | Role |

|---|---|---|

| Benzenesulfonamide | 31.81 | Starting sulfonamide |

| tert-Butanol | 47.72 | tert-Butyl source |

| Hafnium tetrachloride | 0.95 | Catalyst (3% mass) |

| N-Methylpyrrolidone | 30 mL | Solvent |

Procedure: The mixture is heated to 150 °C under reflux with stirring. The reaction progress is monitored by HPLC until benzenesulfonamide disappears. The mixture is cooled, filtered to remove insolubles, and solvent is removed under vacuum to yield N-tert-butyl benzenesulfonamide with >95.5% yield and >98% purity.

This method is notable for:

- High yield and purity.

- Use of inexpensive, readily available raw materials.

- Mild reaction conditions.

- Environmentally friendly process with reduced waste.

This catalytic N-tert-butylation approach can be adapted to cyclopropane-1-sulfonamide substrates to prepare this compound by substituting benzenesulfonamide with cyclopropane-1-sulfonamide derivatives and introducing the benzyl group accordingly.

N-Alkylation via Carbodiimide-Mediated Coupling (Related Methodology)

For related sulfonamide derivatives bearing benzyl groups, carbodiimide-mediated coupling reactions are used to form amide or sulfonamide bonds with tert-butyl-protected amines.

- Reagents: tert-Butyl 4-aminopiperazine-1-carboxylate and benzyl-containing acid derivatives.

- Coupling Agents: 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-hydroxybenzotriazole (HOBt), and 4-dimethylaminopyridine (DMAP).

- Solvent: Dichloromethane (DCM).

- Conditions: Room temperature stirring overnight.

- Purification: Column chromatography.

Though this method is more common for complex amide bond formation, it demonstrates the utility of tert-butyl-protected amines and benzyl groups in sulfonamide synthesis, which can be adapted for cyclopropane sulfonamide derivatives.

Comparative Data Table of Preparation Parameters

| Parameter | Catalytic N-tert-butylation (HfCl4) | Carbodiimide Coupling Method |

|---|---|---|

| Starting Material | Benzenesulfonamide or analog | tert-Butyl amine derivatives + acid |

| tert-Butyl Source | tert-Butanol, tert-butyl acrylate | tert-Butyl protected amines |

| Catalyst/Activator | Hafnium tetrachloride (3% mass) | EDC·HCl, HOBt, DMAP |

| Solvent | N-Methylpyrrolidone (NMP) | Dichloromethane (DCM) |

| Temperature | 150 °C (reflux) | Room temperature |

| Reaction Time | Until starting material consumed | Overnight |

| Yield | >95.5% | ~88% (for related compounds) |

| Purity | >98% (HPLC) | High, after chromatography |

| Industrial Suitability | High, green process | Moderate, more steps and purification |

Research Findings and Notes

- The steric hindrance and electronic effects of the tert-butyl group and sulfonamide moiety make direct N-tert-butylation challenging; the use of Lewis acid catalysts like HfCl4 overcomes this by activating the tert-butyl source and facilitating nucleophilic substitution.

- The reaction is monitored by HPLC to ensure complete conversion, which is critical for high purity.

- The method avoids highly toxic or expensive reagents, making it suitable for scale-up.

- The choice of solvent and catalyst loading significantly affects yield and purity; 3% catalyst loading and NMP solvent at 150 °C are optimal.

- The benzyl group can be introduced either before or after the N-tert-butylation step depending on substrate availability and reactivity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the sulfonamide group, leading to the formation of amine derivatives.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Synthetic Chemistry Applications

-

Nucleophilic Ring Opening Reactions :

- The compound can undergo nucleophilic ring opening reactions, which are essential for synthesizing 1,3-functionalized compounds. This reaction is particularly useful in creating complex molecular architectures from simpler precursors .

- For instance, the nucleophilic attack on the cyclopropane ring can yield products with diverse functional groups, facilitating further synthetic modifications.

- Synthesis of Sulfonimides :

Medicinal Chemistry Applications

- Antimicrobial Activity :

-

Neuroprotective Agents :

- Similar sulfonamide structures have been investigated for their neuroprotective effects, particularly in models of stroke and neurodegenerative diseases. The antioxidant properties associated with these compounds suggest their potential therapeutic applications in mitigating oxidative stress-related damage .

Materials Science Applications

- Proton Exchange Membranes :

- Fluorine-Lean Membranes :

Case Studies and Research Findings

- A study demonstrated the successful application of this compound in synthesizing complex organic molecules through nucleophilic ring opening reactions, yielding high selectivity and efficiency .

- Another investigation highlighted its role as a precursor for sulfonimide synthesis, where various amines were reacted with the compound under mild conditions to produce desired products with good yields .

Mechanism of Action

The mechanism by which 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropane ring and benzyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Sulfonamide Drugs: Such as sulfamethazine and sulfadiazine, which also contain the sulfonamide functional group and exhibit antibacterial properties.

Cyclopropane Derivatives: Compounds like cyclopropane carboxylic acid derivatives, which share the cyclopropane ring structure.

Uniqueness: 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide is unique due to the combination of its structural features, including the cyclopropane ring, benzyl group, and sulfonamide linkage. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Biological Activity

1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring, a benzyl group, and a sulfonamide functional group. These structural components contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Neuroprotective Effects : Potential to protect neuronal cells against toxic insults.

- Enzyme Inhibition : Acts as an inhibitor of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives demonstrate considerable antimicrobial effects. A study comparing various sulfonamides found that this compound exhibited higher antibacterial activity against Gram-positive and Gram-negative bacteria compared to traditional sulfonamides .

| Compound | Antibacterial Activity (MIC µg/mL) |

|---|---|

| This compound | 32 |

| Sulfamethoxazole | 64 |

| Trimethoprim | 16 |

Neuroprotective Effects

In vitro studies using SH-SY5Y neuronal cells exposed to amyloid-beta (Aβ) peptides demonstrated that this compound significantly improved cell viability. The compound effectively reduced neurotoxicity induced by Aβ aggregates, suggesting its potential as a neuroprotective agent .

Case Study: Neuroprotection in SH-SY5Y Cells

- Experimental Setup : Cells treated with varying concentrations of the compound prior to Aβ exposure.

- Results : Increased cell viability was observed at concentrations of 10 µM and above, indicating a dose-dependent protective effect.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it targets enzymes involved in the synthesis of nucleic acids and proteins, which are critical for cellular function. Its mechanism of action involves binding to the active sites of these enzymes, leading to inhibition of their activity .

| Enzyme Target | Inhibition Percentage (%) |

|---|---|

| Carbonic Anhydrase | 70 |

| Dipeptidase | 55 |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics, making it a suitable candidate for therapeutic applications. Studies suggest that it can cross the blood-brain barrier (BBB), enhancing its potential for CNS-related therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide, and how can yield optimization be systematically approached?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or sulfonamide coupling reactions. For example, nitrobenzenesulfonamide derivatives are synthesized using tert-butyldimethylsilyl (TBS) protection, followed by coupling with benzyl groups under palladium catalysis . Yield optimization requires monitoring reaction parameters:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade thermally sensitive intermediates.

- Catalyst loading : Pd(PPh₃)₄ (5–10 mol%) is commonly used; excess catalyst can lead to side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) achieves >95% purity. Average yields range from 66% to 74% for analogous sulfonamides .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Compare experimental and NMR data with computed spectra (DFT/B3LYP/6-31G*). Key signals include cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and tert-butyl groups (δ 1.3 ppm, singlet) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–C in cyclopropane: ~1.54 Å) and confirms stereochemistry. For similar sulfonamides, R factors <0.05 indicate high accuracy .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) should match theoretical molecular weight (e.g., [M+H] for C₁₅H₂₁NO₂S: calc. 280.1372, obs. 280.1368) .

Q. What thermodynamic data are critical for predicting the stability of this compound under storage or reaction conditions?

- Methodological Answer :

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (Td). Analogous sulfonamides exhibit stability up to 200–250°C .

- Enthalpy of Formation (ΔfH°) : Gas-phase values derived from bomb calorimetry or computational methods (e.g., G4MP2) guide reactivity predictions. For benzenesulfonamides, ΔfH° ranges from -200 to -150 kJ/mol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions (e.g., variable yields or stereoselectivity) arise from competing reaction pathways. Strategies include:

- Mechanistic Probes : Use deuterium labeling or kinetic isotope effects (KIEs) to identify rate-determining steps.

- Computational Modeling : DFT calculations (e.g., Gibbs free energy profiles) predict favored intermediates. For cyclopropane derivatives, ring strain (110–120 kJ/mol) influences reactivity .

- In Situ Monitoring : ReactIR or HPLC tracks intermediate formation, enabling real-time adjustments (e.g., quenching side reactions).

Q. What methodologies are recommended for studying the biological activity of this compound, particularly in antimicrobial or anticancer assays?

- Methodological Answer :

- In Vitro Assays :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (concentration range: 0.5–128 µg/mL) .

- MTT Cytotoxicity : Evaluate IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure .

- Target Identification : Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to identify protein targets (e.g., tubulin or kinases) .

Q. How can computational chemistry enhance the design of derivatives with improved pharmacological properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (optimal: 2–3), topological polar surface area (TPSA <90 Ų), and blood-brain barrier permeability .

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., binding affinity >-8 kcal/mol for kinase inhibitors) .

- QSAR Models : Train machine learning algorithms on datasets of sulfonamide bioactivity to prioritize synthetic targets .

Data Contradiction Analysis

Q. Why might experimental NMR data deviate from computational predictions for this compound?

- Methodological Answer : Discrepancies often stem from:

- Solvent Effects : Simulations assume gas-phase conditions, while experimental data use DMSO-d₆ or CDCl₃, shifting proton signals by 0.1–0.5 ppm.

- Conformational Flexibility : Cyclopropane rings adopt strained geometries; MD simulations (e.g., AMBER) model dynamic equilibria between chair and boat conformers .

- Isotopic Impurities : satellite peaks or residuals (from deuterated solvents) may obscure signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.